N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1020295
InChI:
InChI=1S/C23H30N2O4S/c1-17(2)21-10-6-7-11-22(21)29-16-23(26)24-18-12-14-20(15-13-18)30(27,28)25-19-8-4-3-5-9-19/h6-7,10-15,17,19,25H,3-5,8-9,16H2,1-2H3,(H,24,26)
SMILES:
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Molecular Formula:
C23H30N2O4S
Molecular Weight:
430.6 g/mol
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide
CAS No.:
Cat. No.: VC1020295
Molecular Formula: C23H30N2O4S
Molecular Weight: 430.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30N2O4S |
|---|---|
| Molecular Weight | 430.6 g/mol |
| IUPAC Name | N-[4-(cyclohexylsulfamoyl)phenyl]-2-(2-propan-2-ylphenoxy)acetamide |
| Standard InChI | InChI=1S/C23H30N2O4S/c1-17(2)21-10-6-7-11-22(21)29-16-23(26)24-18-12-14-20(15-13-18)30(27,28)25-19-8-4-3-5-9-19/h6-7,10-15,17,19,25H,3-5,8-9,16H2,1-2H3,(H,24,26) |
| Standard InChI Key | ISHPNKUXYJKRSQ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
| Canonical SMILES | CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator